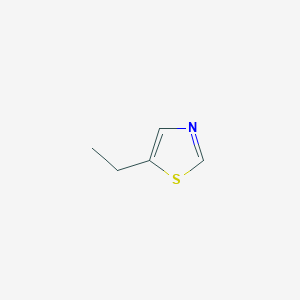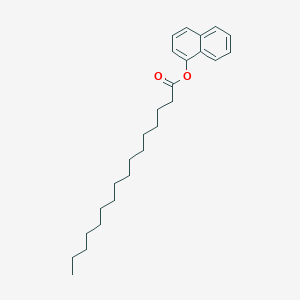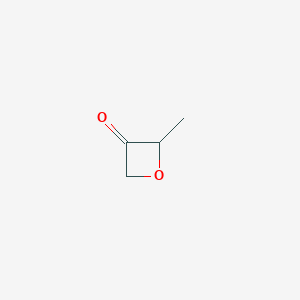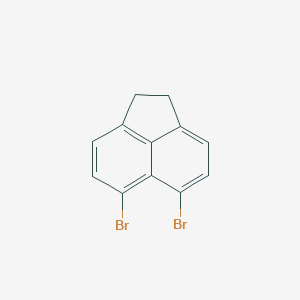
3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
Descripción general
Descripción
The compound "3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane" is a siloxane-based molecule with potential applications in polymer synthesis and modification. It contains a 3-chloropropyl functional group, which is a reactive site for further chemical transformations, and trimethylsilyl groups that may influence the physical properties of the molecule and its derivatives.
Synthesis Analysis
The synthesis of related polysiloxanes has been explored through reactions involving chloromethylated polysiloxanes. For instance, the reaction of acetic, benzoic, and methacrylic acids with chloromethylated trisiloxanes in the presence of triethylamine leads to the formation of acyloxymethylated polysiloxanes . Additionally, dendrigraft polysiloxanes with 3-chloropropyl functional groups have been synthesized using a graft on graft method, where living polysiloxanes are terminated on silyl chloride groups to graft the 3-chloropropyl functionalized polysiloxane onto a branched polysiloxane core .
Molecular Structure Analysis
The molecular structure of siloxane compounds like the one is characterized by the presence of siloxane (Si-O-Si) linkages, which are central to the polymer's properties. The trimethylsilyl groups attached to the silicon atoms can influence the steric and electronic environment of the molecule, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The 3-chloropropyl groups present in these molecules serve as reactive sites for further functionalization. For example, they can be used for the quaternization of amines to produce quaternary ammonium salt groups, which can impart ionic character to the resulting polymers . The reactivity of the chloropropyl groups towards nucleophiles like amines or alcohols can lead to a variety of chemical transformations, expanding the utility of the base siloxane structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxane-based compounds are influenced by the nature of their substituents. The presence of bulky tris(trimethylsilyl)methyl groups can increase the rigidity of the polymers, as evidenced by differential scanning calorimetry analysis . The reactivity of the epoxy and chloromethyl groups in these polymers towards trisyl lithium suggests that the 3-chloropropyl groups could also exhibit interesting reactivity patterns, potentially leading to novel architectures with applications such as membranes for fluid separation . Furthermore, the derivatization of 3-chloropropanediol, a related compound, for gas chromatography analysis indicates that the chloropropyl moiety can participate in reactions with ketones to form dioxolanes, which could be relevant for understanding the behavior of the compound in various contexts .
Aplicaciones Científicas De Investigación
Synthesis and Polymer Modification
Synthesis of Polysiloxanes : Jazouli, Reyx, and Thomas (1989) studied the reaction of various acids with 3-chloromethylheptamethyltrisiloxane, leading to the transformation of oxy(chloromethyl)methylsilanediyle units into oxy(acyloxymethyl)methylsilanediyle units. This research demonstrates the compound's role in the synthesis of polysiloxanes, contributing to advancements in polymer chemistry (Jazouli, Reyx, & Thomas, 1989).
Functionalization of Dendrigraft Polysiloxanes : Chojnowski et al. (2007) synthesized dendrigraft polysiloxanes using a graft on graft method, incorporating 3-chloropropyl functional groups. This highlights the compound's utility in creating complex polymer structures with potential applications in various fields, including materials science (Chojnowski et al., 2007).
Analytical Applications
- Determination of 3-chloropropanediol : Kissa (1992) utilized a derivative of the compound for determining 3-chloropropanediol in various samples by gas chromatography. This application underscores its importance in analytical chemistry for the identification and quantification of specific compounds (Kissa, 1992).
Chemical Reactions and Catalysis
- Oxidation of Alcohols : Moiseenkov et al. (1988) found that trimethylsilyl chromates, prepared in situ from chromic anhydride and hexamethyl-disiloxane, are effective reagents for oxidizing alcohols to aldehydes and ketones. This research suggests the compound's potential in catalyzing important chemical transformations (Moiseenkov et al., 1988).
Safety and Hazards
Mecanismo De Acción
Target of Action
As a silane compound, it is known to interact with various substrates, particularly those containing hydroxyl groups .
Mode of Action
3-Chloropropyltris(trimethylsiloxy)silane is a silane coupling agent. It is used to promote adhesion between dissimilar materials in a variety of settings, such as in coatings, adhesives, and sealants . The compound’s mode of action involves the formation of a durable bond with the substrate, typically through a condensation reaction with hydroxyl groups on the substrate surface .
Biochemical Pathways
The compound’s role as a coupling agent suggests it may influence the crosslinking and polymerization processes in certain materials .
Pharmacokinetics
As a silane compound, it is likely to have low bioavailability due to its large molecular size and hydrophobic nature .
Result of Action
The primary result of 3-Chloropropyltris(trimethylsiloxy)silane’s action is the formation of a strong, durable bond between different materials. This can enhance the performance of coatings, adhesives, and sealants by improving their adhesion to various substrates .
Action Environment
The action of 3-Chloropropyltris(trimethylsiloxy)silane can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For instance, the compound’s reactivity with hydroxyl groups can be affected by the moisture content of the environment . Additionally, the compound should be stored in a dry, room-temperature environment to maintain its stability .
Propiedades
IUPAC Name |
3-chloropropyl-tris(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H33ClO3Si4/c1-17(2,3)14-20(12-10-11-13,15-18(4,5)6)16-19(7,8)9/h10-12H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWCHSBIWFYBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H33ClO3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939380 | |
| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18077-31-1 | |
| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18077-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018077311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














